molecular formula C16H22N4O3S2 B2536872 (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034205-54-2

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2536872
CAS No.: 2034205-54-2
M. Wt: 382.5
InChI Key: JWIZEJPDYYBRMK-UHFFFAOYSA-N
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Description

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, including anti-inflammatory, antioxidant, and cytotoxic properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a sulfonyl group, and a diazepane moiety. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S with a molecular weight of approximately 320.41 g/mol. The presence of the 3,5-dimethyl pyrazole moiety is particularly significant as pyrazoles are known for their diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives similar to the target compound have shown IC50 values ranging from 54.65 µg/mL to 69.15 µg/mL in various assays against inflammatory markers . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

2. Antioxidant Properties

Molecular docking studies suggest that pyrazole derivatives can act as effective antioxidants. These compounds have been shown to scavenge free radicals and protect cellular components from oxidative damage . The antioxidant activity is linked to the ability of these compounds to donate electrons or hydrogen atoms.

3. Cytotoxic Effects

Cytotoxicity assays conducted on cell lines such as SH-SY5Y and C6 have demonstrated that related pyrazole compounds can induce apoptosis in cancer cells. The IC50 values for some derivatives ranged from 5.00 µM to 29.85 µM, indicating potent activity against specific cancer types . This selectivity is crucial for developing targeted cancer therapies.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

StudyCompoundActivityIC50 Value
Pyrazole Derivative AAnti-inflammatory54.65 µg/mL
Pyrazole Derivative BCytotoxic (SH-SY5Y)5.00 µM
Pyrazole Derivative CAntioxidantN/A

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes : Many pyrazole derivatives inhibit enzymes involved in inflammation and cell proliferation.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that regulate apoptosis and inflammation.

Properties

IUPAC Name

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-11-9-14(24-10-11)16(21)19-5-4-6-20(8-7-19)25(22,23)15-12(2)17-18-13(15)3/h9-10H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIZEJPDYYBRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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